Leucine, 5-hydroxy-

Industrial biotechnology Metabolic engineering Amino acid bioproduction

5-Hydroxy-leucine (5-HLeu; (2S,4R)-2-amino-5-hydroxy-4-methylpentanoic acid) is a non‑proteinogenic, δ‑hydroxylated derivative of the branched‑chain amino acid L leucine. It belongs to the class of hydroxy‑amino acids produced by Fe(II)/α‑ketoglutarate‑dependent dioxygenases and serves as the indispensable biosynthetic precursor of (2S,4R)-4‑methylproline, a non‑canonical proline analogue that is essential for the anti‑tuberculosis activity and metabolic stability of griselimycin depsidecapeptides.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13541598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucine, 5-hydroxy-
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)O)N)CO
InChIInChI=1S/C6H13NO3/c1-4(3-8)2-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4?,5-/m0/s1
InChIKeySDCAQJCTUOFAKD-AKGZTFGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-Leucine: A Key δ-Hydroxylated Amino Acid for Biocatalytic Drug Precursor Supply


5-Hydroxy-leucine (5-HLeu; (2S,4R)-2-amino-5-hydroxy-4-methylpentanoic acid) is a non‑proteinogenic, δ‑hydroxylated derivative of the branched‑chain amino acid L leucine. It belongs to the class of hydroxy‑amino acids produced by Fe(II)/α‑ketoglutarate‑dependent dioxygenases and serves as the indispensable biosynthetic precursor of (2S,4R)-4‑methylproline, a non‑canonical proline analogue that is essential for the anti‑tuberculosis activity and metabolic stability of griselimycin depsidecapeptides [1].

Why 5-Hydroxy-Leucine Cannot Be Replaced by Other Hydroxy‑Amino Acids in Targeted Procurement


Hydroxy‑amino acids that differ only in the position or stereochemistry of the hydroxyl group exhibit profoundly different biological processing and biocatalytic accessibility. For instance, γ‑hydroxyleucine but not δ‑hydroxyleucine is activated by leucyl‑tRNA synthetase [1], while the (2S,4R)‑stereoisomer of 5‑hydroxyleucine is the exclusive substrate for the dedicated 4‑methylproline cyclisation pathway that confers anti‑tuberculosis potency [2]. Even among δ‑specific dioxygenases, substrate conversion efficiencies range from <5 % (L‑isoleucine) to complete conversion (L‑leucine) under identical conditions [3]. Substituting 5‑hydroxy‑leucine with a generic “hydroxy‑amino acid” therefore risks loss of the downstream biosynthetic route, mis‑incorporation into proteins, or failure of the entire biocatalytic production chain.

Quantitative Comparator Evidence for 5-Hydroxy-Leucine Selection


Fermentative Production Titer of 5-Hydroxy-Leucine vs. 4-Hydroxy-Isoleucine in Corynebacterium glutamicum

In C. glutamicum cell factories, 5-hydroxyleucine achieved a de novo fermentative titer of 26.31 g L⁻¹ with a yield of 0.41 mol mol⁻¹ in a 5 L bioreactor [1]. By comparison, 4-hydroxyisoleucine production in similarly engineered C. glutamicum reached 30.3 g L⁻¹ under analogous bioreactor conditions [2], indicating that 5-hydroxyleucine has now reached a comparable production scale despite being a far less mature biosynthetic target.

Industrial biotechnology Metabolic engineering Amino acid bioproduction

NpLDO Substrate Conversion Efficiency: 5-Hydroxy-Leucine vs. 5-Hydroxy-Norleucine and Other Substrates

The NpLDO enzyme converts L-leucine to 5‑hydroxyleucine with a relative conversion of 100 % (reference) under standard assay conditions (Table 2). Under identical conditions, the same enzyme converts L‑norleucine to 5‑hydroxynorleucine at 85 ± 5 % and L‑isoleucine yields only trace hydroxylation products (<5 %) [1]. This demonstrates a strong substrate preference for L‑leucine that directly translates into higher yields of the desired δ‑hydroxylated product.

Enzyme specificity Biocatalysis Hydroxy amino acid synthesis

Exclusivity of the 4-Methylproline Biosynthetic Pathway: 5-Hydroxy-Leucine vs. γ-Hydroxyleucine

Crystallographic and gene‑inactivation data confirm that the leucine hydroxylase GriE stereospecifically produces only (2S,4R)‑5‑hydroxyleucine, which is then oxidised and cyclised by the dedicated sub‑operon to yield (2S,4R)‑4‑methylproline [1]. γ‑Hydroxyleucine is not a substrate for this pathway and is instead mis‑activated by leucyl‑tRNA synthetase, leading to lactonisation and futile proofreading [2]. Only the δ‑hydroxy regioisomer feeds the biosynthetic cassette that supplies the anti‑tuberculosis agent griselimycin.

Natural product biosynthesis Griselimycin precursor Anti-tuberculosis drug development

Enzyme Engineering Yields 6.1‑Fold Catalytic Improvement for 5‑Hydroxy‑Leucine Production

Error‑prone PCR mutagenesis of the NpLDO dioxygenase generated a high‑activity mutant that exhibited a 6.1‑fold enhancement in catalytic activity relative to the wild‑type enzyme, determined under standard in vitro hydroxylation conditions [1]. This improvement was obtained specifically for the leucine‑to‑5‑hydroxyleucine conversion, confirming that the enzyme’s activity ceiling can be raised through rational and semi‑rational engineering.

Protein engineering Directed evolution Biocatalytic process intensification

Whole‑Cell Catalysis Achieves 18.83 g L⁻¹ 5‑Hydroxy‑Leucine in a Single Bioconversion Run

A whole‑cell catalysis system (WCSS) co‑expressing NpLDO, L‑glutamate oxidase and catalase produced 18.83 g L⁻¹ of 5‑hydroxyleucine, which is 4.8‑fold higher than the 3.92 g L⁻¹ achieved by the corresponding multi‑enzyme cascade in vitro (MECCS) under optimised conditions [1]. This demonstrates that the enzyme system can function efficiently inside a living cell factory, a prerequisite for economical large‑scale procurement.

Whole‑cell biocatalysis Multi‑enzyme cascade Process scale‑up

Optimal Use Cases for 5-Hydroxy-Leucine in Research and Industry


Anti‑Tuberculosis Drug Intermediate Supply Chain

5‑Hydroxy‑leucine is the obligate biosynthetic precursor of (2S,4R)‑4‑methylproline, the non‑canonical amino acid that blocks oxidative degradation and enhances metabolic stability of the anti‑tuberculosis depsidecapeptide griselimycin [1]. Procurement of 5‑hydroxy‑leucine with the correct (2S,4R) configuration ensures efficient conversion by the GriE‑GriF cassette into 4‑methylproline, directly supporting medicinal chemistry and fermentation campaigns aimed at next‑generation griselimycin analogues.

Industrial Biocatalytic Production of δ‑Hydroxy Amino Acids

NpLDO‑based whole‑cell catalysts can produce 5‑hydroxy‑leucine at titres up to 26.31 g L⁻¹ in C. glutamicum fermentations, rivalling established hydroxy‑amino acid benchmarks [2]. Industrial users who require a reliable, scalable source of (2S,4R)‑δ‑hydroxyleucine can adopt or license the engineered strains; the demonstrated 6.1‑fold enzyme‑engineering improvement margin provides a clear path for further yield increases [3].

Chiral Building Block for Chemical‑Enzymatic Synthesis

Because NpLDO and GriE catalyse regio‑ and stereoselective hydroxylation exclusively at the C5 position [4], 5‑hydroxy‑leucine serves as a well‑defined chiral scaffold for further chemical derivatisation. Its orthogonality to leucyl‑tRNA synthetase – in contrast to γ‑hydroxyleucine [5] – avoids interference with ribosomal translation, making it a safer building block when the synthesis is performed in a cellular environment or lysate.

Biocatalyst Screening and Directed Evolution Campaigns

The availability of well‑characterised NpLDO mutants with up to 6.1‑fold improved activity [3] and a defined substrate specificity profile (100 % relative conversion for L‑leucine vs. 85 % for L‑norleucine) [4] enables high‑throughput screening of further dioxygenase variants. Procurement of pure 5‑hydroxy‑leucine as an authentic standard is essential for HPLC‑based activity assays and stereochemical validation in these enzyme engineering programmes.

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